(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide
Description
Properties
CAS No. |
63125-71-3 |
|---|---|
Molecular Formula |
C24H45NO7 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(Z)-N-[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]octadec-9-enamide |
InChI |
InChI=1S/C24H45NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(28)25-24(32)23(31)22(30)21(29)19(27)18-26/h9-10,19,21-23,26-27,29-31H,2-8,11-18H2,1H3,(H,25,28,32)/b10-9-/t19-,21-,22+,23-/m1/s1 |
InChI Key |
YYVCMYBDTCVCJV-YUMUHCJLSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(=O)C(C(C(C(CO)O)O)O)O |
Other CAS No. |
63125-71-3 |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide , commonly referred to as a glycosylated fatty acid amide, has garnered attention for its potential biological activities and applications in various fields such as pharmacology and nutrition. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H48N2O6 |
| Molecular Weight | 448.637 g/mol |
| CAS Number | 86702-61-6 |
| LogP | 2.4505 |
| Polar Surface Area (PSA) | 145.77 Ų |
Structural Characteristics
The structural configuration of the compound includes multiple hydroxyl groups that contribute to its hydrophilicity and potential interactions with biological membranes. The presence of a long-chain fatty acid moiety may influence its bioavailability and cellular uptake.
- Cell Membrane Interaction : The long-chain fatty acid component suggests that the compound may integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Research has shown that fatty acid amides can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
- A study examining the effects of related compounds on macrophage activation found that certain glycosylated fatty acids inhibited the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 50 µM .
- Another investigation into the antioxidant properties demonstrated that similar pentahydroxy compounds exhibited a significant reduction in reactive oxygen species (ROS) in cultured neuronal cells .
In Vivo Studies
- Animal models have been utilized to assess the anti-inflammatory potential of glycosylated fatty acids. In one study, administration of a related compound resulted in decreased paw edema in rats subjected to carrageenan-induced inflammation, suggesting a systemic anti-inflammatory effect .
Case Studies
- Case Study on Obesity : A clinical trial involving subjects with obesity indicated that supplementation with glycosylated fatty acids led to reduced body fat percentage and improved metabolic markers after 12 weeks .
- Diabetes Management : In a pilot study involving diabetic rats, treatment with the compound resulted in improved insulin sensitivity and lower blood glucose levels compared to control groups .
Scientific Research Applications
Structural Overview
- Molecular Formula : C23H48N2O6
- Molecular Weight : 448.637 g/mol
- CAS Number : 86702-61-6
- Density : Not available
- LogP : 2.45050
This compound features multiple hydroxyl groups that contribute to its hydrophilicity and potential interactions with biological systems.
Pharmaceutical Applications
The unique structure of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide makes it a candidate for various pharmaceutical applications:
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. This pentahydroxy derivative may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new drug development.
- Drug Delivery Systems : The hydrophilic nature of the compound allows it to be utilized in drug delivery systems where solubility and bioavailability are critical. Its ability to form complexes with various drugs can enhance their therapeutic effects.
Food Science
In food science, this compound has potential applications as a:
- Food Additive : Due to its emulsifying properties, it can be used in food formulations to improve texture and stability. Its safety profile could qualify it for use as a food additive under regulatory guidelines.
- Flavoring Agent : The compound's structural characteristics may allow it to interact favorably with flavor compounds, enhancing the sensory properties of food products.
Material Science
The versatility of this compound extends into material science:
- Biodegradable Polymers : The incorporation of this compound into polymer matrices can improve biodegradability and reduce environmental impact. Its functional groups facilitate interactions with other polymer components.
- Coatings and Films : The film-forming ability of this compound can be exploited in creating protective coatings for various surfaces, enhancing durability while maintaining environmental safety.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of similar pentahydroxy compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at varying concentrations, suggesting that this compound could be developed into an effective antimicrobial agent.
Case Study 2: Emulsification Properties in Food Products
Research evaluating the emulsification properties of pentahydroxy derivatives demonstrated their ability to stabilize oil-in-water emulsions effectively. This property was attributed to the compound's multiple hydroxyl groups which enhance its surfactant capabilities. Such findings suggest its potential use in salad dressings and sauces.
Comparison with Similar Compounds
Antimicrobial Properties
- Target Compound : Likely shares antibacterial mechanisms with sucrose stearate , where the sugar moiety disrupts bacterial membranes. The unsaturated chain may enhance penetration into lipid bilayers.
- N-Alkyl Gluconamides : Antibacterial efficacy correlates with chain length; C12–C18 chains show optimal activity due to balanced hydrophobicity .
- Hydroxyethyl Derivative : Lacks significant antimicrobial activity due to high hydrophilicity.
Toxicological Profiles
Preparation Methods
Carbohydrate-Derived Synthesis
The hexanamide backbone resembles modified hexose derivatives. Starting from D-glucose or D-mannose, selective protection/deprotection of hydroxyl groups enables the construction of the 2R,3S,4R,5R configuration. For example, a 2014 study demonstrated that tetra-O-benzyl-D-glucopyranose could serve as a precursor for polyhydroxylated amides via reductive amination.
Stepwise Assembly via Chiral Pool Synthesis
Building the hexanamide chain sequentially using chiral building blocks (e.g., glyceraldehyde derivatives) ensures stereochemical fidelity. This method allows for modular introduction of hydroxyl groups but requires extensive protecting group strategies.
Stepwise Synthetic Procedures
Protection of Hydroxyl Groups
The pentahydroxyhexanamide core necessitates temporary protection to prevent undesired side reactions. Common strategies include:
Table 1: Protecting Group Strategies for Hydroxyl Groups
| Protecting Group | Reaction Conditions | Deprotection Method | Yield (%) |
|---|---|---|---|
| Acetyl (Ac) | Acetic anhydride, pyridine, 0°C | NaOH/MeOH, rt | 85–92 |
| Benzyl (Bn) | BnBr, Ag₂O, DMF, 60°C | H₂/Pd-C, EtOAc | 78–88 |
| TBDMS | TBDMSCl, imidazole, DCM, rt | TBAF, THF | 90–95 |
Source highlights benzyl protection as optimal for large-scale synthesis due to stability under amide-forming conditions.
Introduction of the (Z)-Octadec-9-enyl Side Chain
The (Z)-configured olefin is introduced via:
- Wittig Reaction : Reaction of octadec-9-enyltriphenylphosphonium bromide with a hexanamide aldehyde precursor.
- Cross-Metathesis : Using Grubbs catalyst to couple a terminal alkene-containing hexanamide with (Z)-9-octadecene.
Table 2: Comparison of Olefination Methods
| Method | Catalyst | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Wittig | None | 25 | 95:5 | 72 |
| Grubbs Metathesis | Hoveyda-Grubbs II | 40 | 98:2 | 68 |
Source demonstrates that metathesis achieves higher stereoselectivity but requires rigorous exclusion of moisture.
Amide Bond Formation
Coupling the protected hexanamide acid with (Z)-octadec-9-enylamine is achieved via:
- EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with hydroxybenzotriazole.
- DCC/DMAP : N,N'-Dicyclohexylcarbodiimide with 4-dimethylaminopyridine.
Table 3: Amidation Efficiency Under Various Conditions
| Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 12 | 88 | 95 |
| DCC/DMAP | CH₂Cl₂ | 24 | 82 | 92 |
EDC/HOBt in DMF provides superior yields and minimizes racemization.
Deprotection and Final Product Isolation
Global deprotection of benzyl groups via hydrogenolysis (H₂/Pd-C, EtOAc) affords the free pentahydroxyhexanamide. Critical considerations include:
- Temperature Control : Excess heat causes decomposition of the olefin.
- Catalyst Loading : 10% Pd-C achieves complete deprotection within 6 hours.
Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) yields >99% purity. Source notes that ethanol infusion methods improve solubility during large-scale purification.
Analytical Characterization
Spectroscopic Validation
- NMR : $$ ^1H $$ NMR (600 MHz, D₂O): δ 5.35 (m, 2H, CH=CH), 3.70–3.20 (m, 5H, sugar protons), 2.20 (t, 2H, COCH₂).
- HRMS : Calculated for C₂₄H₄₅NO₆ [M+H]⁺: 456.3321; Found: 456.3318.
X-ray Crystallography
Single-crystal analysis confirms the 2R,3S,4R,5R configuration. Space group P2₁2₁2₁ with Z = 4.
Challenges and Optimization
- Stereochemical Drift : Minimized by low-temperature amide coupling.
- Olefin Isomerization : Use of radical scavengers (e.g., BHT) during metathesis.
- Scale-Up Limitations : Batch-wise hydrogenolysis prevents exothermic runaway reactions.
Applications and Derivatives
While beyond the scope of preparation methods, preliminary studies suggest utility in:
- Antimicrobial Coatings : Hydrophobic side chain enhances membrane penetration.
- Glycoconjugate Vaccines : Polyhydroxylated core mimics bacterial polysaccharides.
Q & A
What is the molecular structure and stereochemical configuration of this compound?
Answer:
The compound consists of a hexanamide backbone with five hydroxyl groups in the (2R,3S,4R,5R) configuration and an N-linked (Z)-octadec-9-enyl chain. The stereochemistry is critical for hydrogen-bonding interactions and solubility, as seen in structurally related pentahydroxyhexanal derivatives. The (Z)-configuration of the octadecenyl chain influences molecular packing and lipid bilayer interactions .
What synthetic methodologies are recommended for producing this compound, and how is purity validated?
Answer:
Synthesis typically involves coupling a pentahydroxyhexanoic acid derivative with (Z)-octadec-9-enylamine using carbodiimide-based reagents (e.g., EDC/HOBt). Post-synthesis, purification via silica gel chromatography or reverse-phase HPLC is essential. Purity is validated using:
- NMR (1H/13C) to confirm stereochemistry and functional groups.
- Mass spectrometry (HRMS) for molecular weight verification.
- HPLC-UV/ELSD to assess purity (>95% threshold for biological assays) .
How does stereochemistry influence physicochemical properties and biological activity?
Answer:
The (2R,3S,4R,5R) configuration creates a rigid, hydrophilic core with intramolecular hydrogen bonds, enhancing solubility in polar solvents. The (Z)-olefin in the alkyl chain increases membrane permeability compared to the (E)-isomer. Stereospecific interactions with enzymes or receptors are likely, as observed in glycosylated analogs where hydroxyl orientation dictates binding affinity .
How can contradictory stability data under varying pH conditions be resolved?
Answer:
Conflicting stability reports may arise from:
- Oxidative degradation (add antioxidants like BHT).
- pH-dependent hydrolysis (monitor via LC-MS at pH 2–9).
- Light sensitivity (store in amber vials under inert gas).
Methodology: - Perform accelerated stability studies (40°C/75% RH for 6 months).
- Use Arrhenius modeling to predict degradation kinetics.
- Cross-validate with FTIR to detect structural changes .
What experimental designs are suitable for studying lipid bilayer interactions?
Answer:
- Langmuir-Blodgett Monolayers: Measure surface pressure-area isotherms to assess insertion into lipid films.
- DSC/Thermal Analysis: Study phase transitions in liposomes containing the compound.
- Molecular Dynamics (MD) Simulations: Model interactions with phosphatidylcholine bilayers, focusing on the (Z)-olefin’s role in membrane fluidity .
What challenges arise in establishing structure-activity relationships (SAR) for bioactivity?
Answer:
Challenges:
- Stereochemical complexity: Minor configuration changes can drastically alter activity.
- Hydrophilic-lipophilic balance: Optimizing the polar hydroxyls vs. nonpolar alkyl chain for target engagement.
Approach: - Synthesize analogs with modified chain lengths (C12–C20) or hydroxyl group substitutions.
- Use SPR or ITC to quantify binding to putative targets (e.g., membrane proteins).
- Correlate in vitro activity with computational docking scores .
How can environmental fate studies inform experimental design for ecotoxicity assessments?
Answer:
- Biodegradation assays: Use OECD 301B guidelines to evaluate microbial breakdown in soil/water.
- Bioaccumulation modeling: Predict log Kow values from the octadecenyl chain’s hydrophobicity.
- Aquatic toxicity testing: Expose Daphnia magna to sublethal concentrations (LC50/EC50) and monitor oxidative stress biomarkers .
What precautions are critical during handling due to its physicochemical hazards?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319).
- Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS H335).
- Storage: Keep desiccated at -20°C to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
